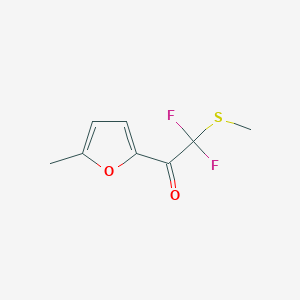
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan and is widely used in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death.
Biochemical and Physiological Effects:
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone include its instability in air and water, and its potential reactivity with other compounds.
Direcciones Futuras
There are several future directions for the research on 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone, including the development of new synthetic methods for 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone and its derivatives, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action and biochemical effects. Additionally, the development of new formulations and delivery methods for 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone may enhance its therapeutic potential and reduce its limitations in lab experiments.
In conclusion, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is a promising compound that has found significant applications in scientific research. Its potential as an anticancer agent, building block for polymers and materials, and reagent for organic synthesis make it a valuable tool for researchers in various fields. Further research on 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone and its derivatives may lead to the development of new therapies and materials with significant applications in medicine and industry.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone involves the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the addition of dimethylamine and 2,2-difluoroethanethiol. The reaction yields 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone as a yellowish oil, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has found significant applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is used as a reagent for the synthesis of various organic compounds, including heterocycles and chiral compounds. In medicinal chemistry, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has shown potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In material science, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is used as a building block for the synthesis of various polymers and materials, including conducting polymers and organic semiconductors.
Propiedades
Número CAS |
170654-37-2 |
|---|---|
Nombre del producto |
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone |
Fórmula molecular |
C8H8F2O2S |
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(5-methylfuran-2-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H8F2O2S/c1-5-3-4-6(12-5)7(11)8(9,10)13-2/h3-4H,1-2H3 |
Clave InChI |
MTABEXZJVHTZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
SMILES canónico |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Sinónimos |
Ethanone, 2,2-difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


